molecular formula C20H17N5O3S2 B2770700 N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 887888-53-1

N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2770700
CAS No.: 887888-53-1
M. Wt: 439.51
InChI Key: GQQWZJHETMMBPM-UHFFFAOYSA-N
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Description

“N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. Based on its nomenclature, it likely contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been synthesized. For instance, new tetrazolyl derivatives of pyrimidine were synthesized containing various linker groups .

Scientific Research Applications

Fluorescence Binding Studies

  • Study 1: Meng et al. (2012) synthesized derivatives of p-hydroxycinnamic acid, including compounds structurally related to N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide. They investigated the interactions of these compounds with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. This research is significant in understanding protein-ligand interactions, which has implications in drug design and biochemical assays (Meng et al., 2012).

Antifungal Activity

  • Study 2: Jafar et al. (2017) synthesized derivatives containing the N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl moiety, investigating their antifungal effects against Aspergillus terreus and Aspergillus niger. This study highlights the potential of these compounds as antifungal agents (Jafar et al., 2017).

Synthesis and Biological Activity of Derivatives

  • Study 3: Gein et al. (2019) conducted research on the synthesis of 5-Aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides and their salts. They examined these compounds for analgesic, anti-inflammatory, and antimicrobial activities, showcasing their potential in medicinal chemistry (Gein et al., 2019).

Catalysts in Chemical Synthesis

  • Study 4: Bumagin et al. (2019) utilized a related compound, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, as a ligand in bimetallic boron-containing heterogeneous catalysts. This research contributes to the development of efficient catalysts in organic synthesis (Bumagin et al., 2019).

Antibacterial Agents

  • Study 5: Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety derived from a precursor similar to this compound, demonstrating their efficacy as antibacterial agents (Azab et al., 2013).

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S2/c1-12-9-13(2)23-20(22-12)25-30(27,28)16-6-4-15(5-7-16)24-19(26)14-3-8-17-18(10-14)29-11-21-17/h3-11H,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQWZJHETMMBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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